Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate
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Overview
Description
Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate is a synthetic organic compound with the molecular formula C18H14O4. It belongs to the class of chromen derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with methylethyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate include other chromen derivatives such as:
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate
- 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yloxy]acetate .
Uniqueness
This compound is unique due to its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13(2)25-19(21)12-23-15-8-9-16-18(10-15)24-11-17(20(16)22)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCRLVSUJXTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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